Structural Differentiation: 4-Yl Quinoline and Para-CF3 Substitution
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 476472-22-7) possesses a 4-yl quinoline attachment and a para-trifluoromethyl phenyl group, whereas its closest analogs 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone (CAS 849021-38-1) and 2-(Quinolin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanone (CAS 283597-72-8) feature 2-yl quinoline and either meta- or para-CF3 substitution, respectively . This 4-yl vs. 2-yl quinoline connectivity alters the molecular geometry and electronic distribution, potentially impacting binding to biological targets .
| Evidence Dimension | Quinoline Attachment Point |
|---|---|
| Target Compound Data | 4-yl quinoline, para-CF3 phenyl |
| Comparator Or Baseline | 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone: 2-yl quinoline, meta-CF3 phenyl; 2-(Quinolin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanone: 2-yl quinoline, para-CF3 phenyl |
| Quantified Difference | Structural isomerism: different connectivity |
| Conditions | Molecular structure analysis |
Why This Matters
Structural isomerism can lead to divergent biological activities; using the wrong isomer may invalidate experimental results.
